![molecular formula C15H33NO3 B14349439 2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 91374-49-1](/img/structure/B14349439.png)
2,2'-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to an ethan-1-ol backbone, with an octyloxypropyl group linked via an azanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the reaction of 3-(octyloxy)propylamine with ethylene oxide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the ethylene oxide, resulting in the formation of the desired diol compound. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or amine-substituted compounds.
Scientific Research Applications
2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the octyloxypropyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, such as its solubility and surface activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{[3-(Hexyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Decyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Dodecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to similar compounds, 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol) stands out due to its specific chain length of the octyloxy group, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications where both properties are desired, such as in surfactants and emulsifiers.
Properties
CAS No. |
91374-49-1 |
|---|---|
Molecular Formula |
C15H33NO3 |
Molecular Weight |
275.43 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(3-octoxypropyl)amino]ethanol |
InChI |
InChI=1S/C15H33NO3/c1-2-3-4-5-6-7-14-19-15-8-9-16(10-12-17)11-13-18/h17-18H,2-15H2,1H3 |
InChI Key |
ONTCTSUWPSVARR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


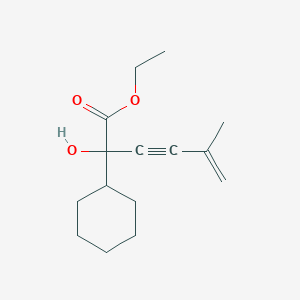
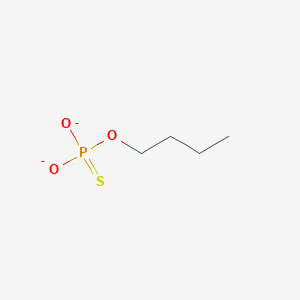
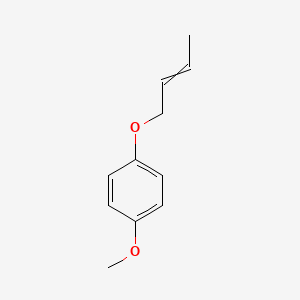

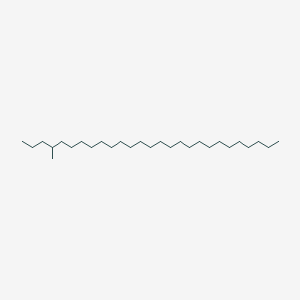

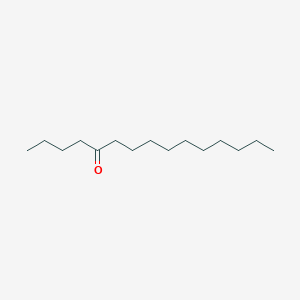

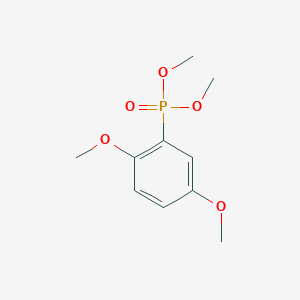
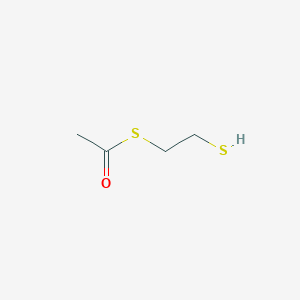
![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)

